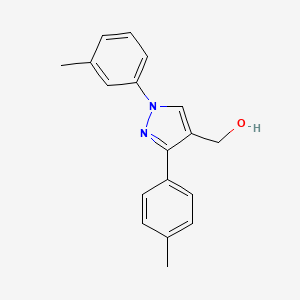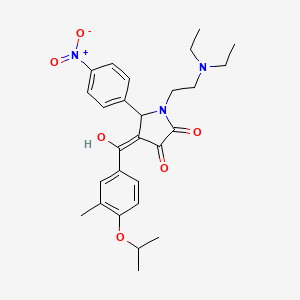
(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)méthanol est un composé chimique appartenant à la famille des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)méthanol implique généralement les étapes suivantes :
Formation du cycle pyrazole : L'étape initiale implique la cyclisation de l'hydrazine avec une 1,3-dicétone pour former le cycle pyrazole.
Réactions de substitution :
Réduction : L'étape finale implique la réduction du dérivé pyrazole pour former le groupe méthanol.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des conditions réactionnelles optimisées telles que :
Catalyseurs : Utilisation de catalyseurs métalliques comme le palladium ou le platine pour augmenter les vitesses de réaction.
Solvants : Sélection de solvants appropriés comme l'éthanol ou le méthanol pour faciliter les réactions.
Température et pression : Conditions de température et de pression contrôlées pour maximiser le rendement et la pureté.
Types de réactions :
Oxydation : Le (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)méthanol peut subir des réactions d'oxydation pour former les aldéhydes ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent modifier davantage les groupes fonctionnels attachés au cycle pyrazole.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers substituants sur les cycles aromatiques.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d'aluminium (LiAlH₄).
Réactifs de substitution : Halogènes (Cl₂, Br₂), halogénures d'alkyle (R-X).
Principaux produits :
Produits d'oxydation : Aldéhydes, cétones.
Produits de réduction : Alcools, hydrocarbures.
Produits de substitution : Divers dérivés pyrazoles substitués.
Chimie :
Catalyse : Utilisé comme ligand dans les réactions catalytiques pour améliorer l'efficacité réactionnelle.
Science des matériaux : Incorporé dans les polymères pour améliorer les propriétés des matériaux.
Biologie :
Inhibition enzymatique : Agit comme un inhibiteur de certaines enzymes, utile dans les études biochimiques.
Sondes fluorescentes : Les dérivés modifiés sont utilisés comme sondes fluorescentes pour les applications d'imagerie.
Médecine :
Développement de médicaments : Composé de départ potentiel pour le développement de nouveaux médicaments ciblant des voies spécifiques.
Agents antimicrobiens : Présente des propriétés antimicrobiennes contre certaines souches bactériennes.
Industrie :
Agriculture : Utilisé dans la synthèse des produits agrochimiques.
Colorants et pigments : Intermédiaire dans la production de colorants et de pigments.
5. Mécanisme d'action
Le mécanisme d'action du (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)méthanol implique son interaction avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le composé peut se lier aux sites actifs, inhibant ou modifiant l'activité de la cible. Cette interaction peut affecter diverses voies biochimiques, conduisant aux effets thérapeutiques ou industriels souhaités.
Composés similaires :
- (1-Phényl-3-P-tolyl-1H-pyrazol-4-YL)méthanol
- (1-Méthyl-3-P-tolyl-1H-pyrazol-4-YL)méthanol
- (1-Benzyl-3-P-tolyl-1H-pyrazol-4-YL)méthanol
Comparaison :
- Différences structurales : La présence de différents substituants (par exemple, phényl, méthyl, benzyl) sur le cycle pyrazole.
- Propriétés chimiques : Variations de la réactivité et de la stabilité dues aux différents substituants.
- Applications : Applications uniques basées sur des caractéristiques structurales spécifiques, telles qu'une affinité de liaison accrue pour certaines cibles ou des propriétés matérielles améliorées.
(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)méthanol se distingue par son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Mécanisme D'action
The mechanism of action of (1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
- (1-Phenyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
- (1-Methyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
- (1-Benzyl-3-P-tolyl-1H-pyrazol-4-YL)methanol
Comparison:
- Structural Differences: The presence of different substituents (e.g., phenyl, methyl, benzyl) on the pyrazole ring.
- Chemical Properties: Variations in reactivity and stability due to different substituents.
- Applications: Unique applications based on specific structural features, such as enhanced binding affinity for certain targets or improved material properties.
(1-M-Tolyl-3-P-tolyl-1H-pyrazol-4-YL)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
618441-87-5 |
|---|---|
Formule moléculaire |
C18H18N2O |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
[1-(3-methylphenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H18N2O/c1-13-6-8-15(9-7-13)18-16(12-21)11-20(19-18)17-5-3-4-14(2)10-17/h3-11,21H,12H2,1-2H3 |
Clé InChI |
QCVZOLLKYKMPGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate](/img/structure/B12016778.png)
![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12016783.png)
![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)


![(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016799.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12016808.png)


![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016816.png)

